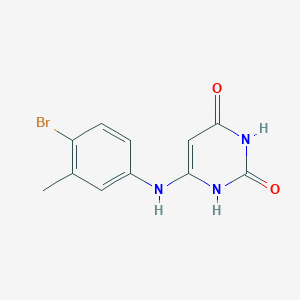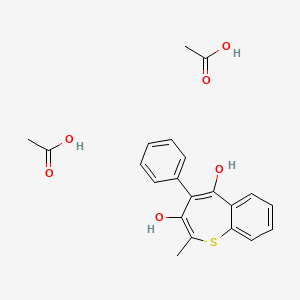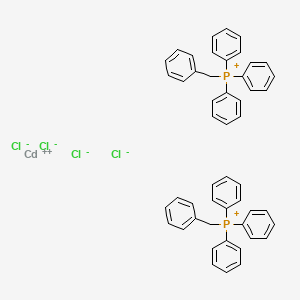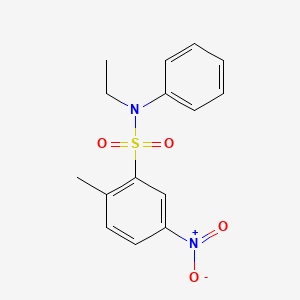
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is an organic compound belonging to the benzoxazine family. This compound is characterized by its benzoxazine ring, which is fused with a benzoyl group and a chloro substituent. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoyl and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
- Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Ethyl 8-chloro-1-methyl-6-phenyl-4H-1,2,4-triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate
Comparison: Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is unique due to the presence of both benzoyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Properties
CAS No. |
68466-19-3 |
|---|---|
Molecular Formula |
C18H14ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
ethyl 4-benzoyl-6-chloro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-11-20(17(21)12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)24-16/h3-11H,2H2,1H3 |
InChI Key |
YHXWFZBZIAAEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)



![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)





![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)

